N-(4-氟苯基)-3-氧代丁酰胺

描述

“N-(4-fluorophenyl)-3-oxobutanamide” is a compound that has not been extensively studied. It is related to a class of compounds known as fentanyls . Fentanyls are compounds containing the fentanyl moiety or a derivative, which is based on a N- (1- (2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide skeleton .

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.科学研究应用

合成和表征

- 已合成和表征了N-(4-氟苯基)-3-氧代丁酰胺及相关化合物,为理解它们的化学性质和在研究中的潜在应用奠定了基础。例如,McLaughlin等人(2016年)讨论了相关化合物N-(1-氨基-3-甲基-1-氧代丁酰基)-1-(环己甲基)-3-(4-氟苯基)-1H-吡唑-5-羧酰胺的合成和分析表征,强调了在研究化学品中准确鉴定和表征的重要性(McLaughlin et al., 2016)。

化学反应和衍生

- 这些化合物已在各种化学反应中使用,展示了它们在合成化学中的多功能性。例如,Zigterman等人(2007年)探索了4-氧代丁酰胺的铑催化共轭加成反应,显示出高区域和对映选择性,这对于创建特定的分子构型至关重要(Zigterman et al., 2007)。

潜在的生物相互作用

- 已经研究了N-(4-氟苯基)-3-氧代丁酰胺衍生物与生物系统的潜在相互作用,尽管特定的药理活性仍有待充分探索。例如,Razzaghi-Asl等人(2017年)评估了几种3-氧代丁酰胺衍生物的毒性,为它们与人类淋巴细胞和分离线粒体的相互作用提供了见解(Razzaghi-Asl et al., 2017)。

在药物开发中的潜力

- 已经研究了与N-(4-氟苯基)-3-氧代丁酰胺结构相关的化合物在药物开发中的潜力。Schroeder等人(2009年)发现了一种相关化合物BMS-777607,它是Met激酶超家族的选择性口服有效抑制剂,表明了潜在的治疗应用(Schroeder et al., 2009)。

在分析化学中的作用

- 这些化合物还在分析化学中发挥作用。例如,Zimmerman等人(2002年)讨论了含有N-(4-氟苯基)基团的化合物flufenacet的分析和检测,突出了这些化合物在环境监测和分析中的重要性(Zimmerman et al., 2002)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their function and leading to changes at the cellular level .

Mode of Action

This can result in alterations in cellular processes, potentially leading to the observed effects of the compound .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may influence a variety of cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .

属性

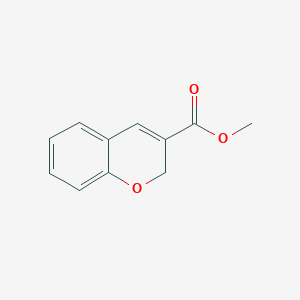

IUPAC Name |

N-(4-fluorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGMZJHAOYYUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363093 | |

| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2713-85-1 | |

| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

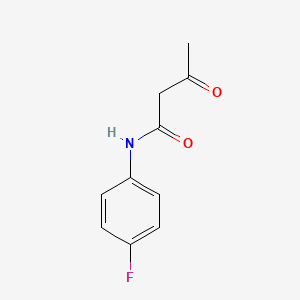

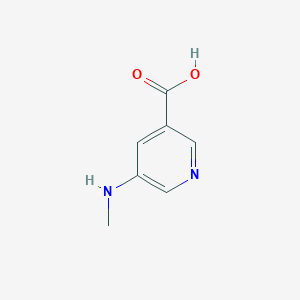

Q1: What is the significance of N-(4-fluorophenyl)-3-oxobutanamide in the synthesis of dihydropyrimidines?

A: N-(4-fluorophenyl)-3-oxobutanamide is a crucial intermediate in the synthesis of novel dihydropyrimidines using the Biginelli reaction []. This reaction, a one-pot multicomponent condensation, involves reacting N-(4-fluorophenyl)-3-oxobutanamide with urea or thiourea and an aryl or heteroaryl aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) []. This process results in the formation of diverse dihydropyrimidine derivatives, which are being investigated for various biological activities, including potential anticancer and antimicrobial properties.

Q2: How is N-(4-fluorophenyl)-3-oxobutanamide synthesized?

A: N-(4-fluorophenyl)-3-oxobutanamide is synthesized by reacting ethyl acetoacetate and 4-fluoroaniline under neat conditions []. This reaction yields N-(4-fluorophenyl)-3-oxobutanamide with a yield of 61% [].

Q3: What analytical techniques were used to characterize the synthesized N-(4-fluorophenyl)-3-oxobutanamide and the final dihydropyrimidine products?

A: The synthesized N-(4-fluorophenyl)-3-oxobutanamide, along with the final dihydropyrimidine products, were characterized using various analytical techniques. These included thin-layer chromatography (TLC) for monitoring the reaction progress and confirming product purity. The melting point (M.P) provided information about the thermal properties of the synthesized compounds. Spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) were employed to elucidate the structure and confirm the identity of the synthesized compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)